molecular formula C12H13ClN2O B8318508 1-(4-chlorophenyl)-3,5-dimethyl-4-hydroxymethyl-1H-pyrazole

1-(4-chlorophenyl)-3,5-dimethyl-4-hydroxymethyl-1H-pyrazole

Cat. No. B8318508
M. Wt: 236.70 g/mol
InChI Key: QKKQSHGKHKOIJV-UHFFFAOYSA-N
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Patent
US05990139

Procedure details

A reaction was conducted in a similar manner to Referential Example 9 except for the use of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in lieu of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-carboxylate, whereby the title compound was obtained in a stoichiometric yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14](O)=[O:15])[C:10]([CH3:17])=[N:9]2)=[CH:4][CH:3]=1.ClC1C=CC(N2C(C)=C(C(OCC)=O)C=N2)=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([CH2:14][OH:15])[C:10]([CH3:17])=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(C(=C1C)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(C(=C1C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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